![molecular formula C8H13ClN2O3 B1430418 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride CAS No. 1797976-77-2](/img/structure/B1430418.png)
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
Overview
Description
“1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O3 . It is a derivative of the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene class .
Synthesis Analysis
A series of novel 3-aryl-1-oxa-2,8-diazaspiro dec-2-ene derivatives, which include “this compound”, have been designed, synthesized, and evaluated as a new class of inhibitors against protein tyrosine phosphatase 1B .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H12N2O3.ClH/c11-7(12)6-5-8(13-10-6)1-3-9-4-2-8;/h5,9-10H,1-4H2,(H,11,12);1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 220.66 . It is a powder at room temperature .Scientific Research Applications
Antimicrobial Applications
A study conducted by Thanusu, Kanagarajan, and Gopalakrishnan (2011) demonstrated the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, which were evaluated for their antimicrobial activities against a range of clinically isolated microorganisms. This research highlights the potential use of diazaspiro[4.5]dec derivatives as antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
Synthetic Applications
Yu. et al. (2015) reported a simple one-pot synthesis method for N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids, showcasing an innovative approach to creating spirocyclic compounds. This study underscores the chemical versatility and potential for constructing complex molecular architectures featuring the 1-oxa-2,8-diazaspiro[4.5]dec motif (Yu., Praliyev, Nagimova, & Zazybin, 2015).
Biological Evaluation for Enzyme Inhibition
Wang et al. (2015) designed and synthesized novel 3‐aryl‐1‐oxa‐2,8‐diazaspiro[4.5]dec‐2‐ene derivatives to act as inhibitors against protein tyrosine phosphatase 1B. Among these compounds, one exhibited moderate inhibitory activity, suggesting a promising lead for further development in enzyme inhibition research (Wang et al., 2015).
Supramolecular Chemistry
Graus et al. (2010) described the preparation and structural analysis of various cyclohexane-5-spirohydantoin derivatives, focusing on their supramolecular arrangements. This research provides insights into the relationship between molecular structure and crystal structure, emphasizing the substituents' role on the cyclohexane ring in forming supramolecular structures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Crystal Structure Analysis
Shivachev, Petrova, and Naydenova (2006) reported the crystal structure of a compound closely related to the title compound, highlighting the molecular environment's role in establishing typical conformations and hydrogen-bonding patterns. This study contributes to the understanding of structural chemistry related to spirocyclic compounds (Shivachev, Petrova, & Naydenova, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The synthesis and evaluation of novel 3-aryl-1-oxa-2,8-diazaspiro dec-2-ene derivatives, including “1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride”, as a new class of inhibitors against protein tyrosine phosphatase 1B suggest potential future directions in the development of new inhibitors .
Properties
IUPAC Name |
1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-7(12)6-5-8(13-10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZLZACFBUGQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=NO2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


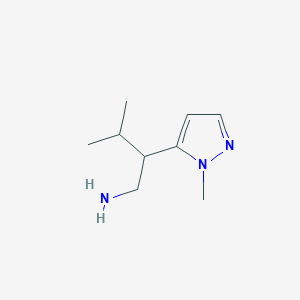
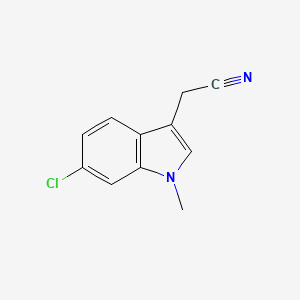
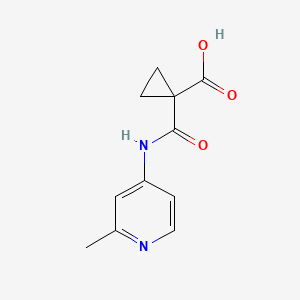




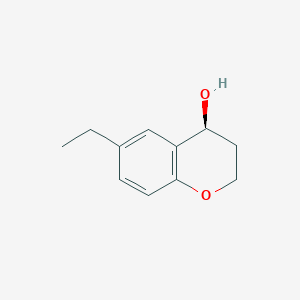
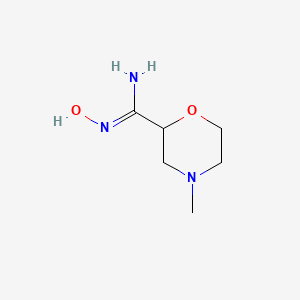
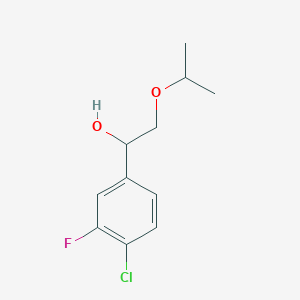

![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)
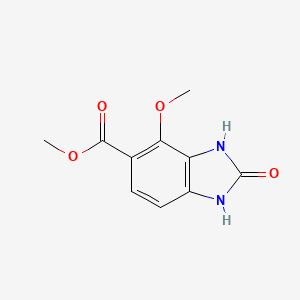
![Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1430356.png)
